(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate
CAS No.: 1164467-14-4
Cat. No.: VC5620072
Molecular Formula: C18H16ClNO4S
Molecular Weight: 377.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164467-14-4 |
|---|---|
| Molecular Formula | C18H16ClNO4S |
| Molecular Weight | 377.84 |
| IUPAC Name | [4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C18H16ClNO4S/c19-13-3-6-17(24-18(22)20-7-9-23-10-8-20)15(12-13)16(21)5-4-14-2-1-11-25-14/h1-6,11-12H,7-10H2/b5-4+ |
| Standard InChI Key | YWPHLHGEWSHSEU-SNAWJCMRSA-N |
| SMILES | C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3 |
Introduction
Chemical Structure and Stereoelectronic Features
Molecular Architecture
The compound features three distinct domains:
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Morpholine-4-carboxylate core: A six-membered heterocycle containing one oxygen and one nitrogen atom, known to enhance water solubility and facilitate hydrogen-bonding interactions.
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4-Chloro-2-phenyl scaffold: The chloro substituent at the para position induces electron-withdrawing effects, while the ortho acryloyl group creates steric hindrance influencing conformational flexibility.
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(E)-3-(Thiophen-2-yl)acryloyl side chain: The thiophene ring introduces π-conjugation and sulfur-based interactions, potentially modulating redox properties and binding affinity to metalloenzymes .
Stereochemical analysis reveals that the E-configuration of the acryloyl double bond minimizes steric clash between the thiophene and phenyl rings, as confirmed by density functional theory (DFT) calculations on analogous structures. This configuration also optimizes orbital overlap for charge transfer, a critical factor in photophysical applications.
Synthetic Methodologies
Key Reaction Pathways
Synthesis of (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate likely involves multi-step sequences combining:
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Friedel-Crafts acylation to install the acryloyl group on the phenyl ring.
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Nucleophilic aromatic substitution for chloro functionalization.
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Esterification with morpholine-4-carbonyl chloride.
A representative protocol adapted from similar morpholine derivatives involves:
| Step | Reaction | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Thiophene acrylation | AlCl₃ catalyst, DCM, 0°C → RT | 78 | |
| 2 | Chlorination | Cl₂, FeCl₃, 40°C, 6h | 92 | |
| 3 | Morpholine conjugation | Morpholine-4-COCl, pyridine, reflux | 65 |
Microwave-assisted synthesis has been shown to reduce reaction times by 40–60% while improving regioselectivity in analogous systems. Critical challenges include controlling diastereomer formation during acryloylation and minimizing dechlorination side reactions.
Physicochemical Properties
Computational Predictions
DFT studies on the parent structure predict:
| Property | Value (Calculated) | Method | Source |
|---|---|---|---|
| LogP (Lipophilicity) | 3.2 ± 0.3 | B3LYP/6-31G(d,p) | |
| HOMO-LUMO gap | 4.1 eV | ωB97XD/def2-TZVP | |
| Aqueous solubility (25°C) | 0.8 mg/mL | COSMO-RS |
The thiophene ring lowers the LUMO energy (-1.9 eV) compared to phenyl analogs, enhancing electrophilicity and potential reactivity toward nucleophilic biological targets .
Future Directions
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Stereoselective synthesis: Developing asymmetric catalysis protocols to access enantiopure forms, potentially enhancing target selectivity.
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Prodrug derivatization: Masking the morpholine carboxylate as an ester to improve blood-brain barrier penetration for CNS targets.
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Polymer conjugation: Exploiting the acryloyl group for covalent attachment to drug delivery carriers, as demonstrated in paclitaxel-polymer conjugates .
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